molecular formula C11H10BrN3O2 B15356699 Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate

Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate

Cat. No.: B15356699
M. Wt: 296.12 g/mol
InChI Key: NRNQIZOJBRNDOZ-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its bromophenyl group and carboxylate functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-bromophenylhydrazine and ethyl acetoacetate as starting materials.

  • Reaction Conditions: The reaction involves heating the starting materials in the presence of a base, such as sodium ethoxide, to facilitate the formation of the pyrazole ring.

  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield.

  • Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.

  • Process Optimization: Continuous monitoring and optimization of reaction conditions, such as temperature, pressure, and reaction time, are crucial for industrial-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

  • Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and ammonia (NH3) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield this compound oxo derivatives.

  • Reduction Products: Reduction can produce this compound alcohol or amine derivatives.

  • Substitution Products: Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in studying biological pathways and developing new drugs. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammation. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-amino-1-(4-bromophenyl)pyrazole-3-carboxylate: Similar structure but with a different position of the bromine atom on the phenyl ring.

  • Methyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

  • Methyl 5-amino-1-(3-iodophenyl)pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is unique due to its specific bromophenyl group, which influences its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-10(13)15(14-9)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3

InChI Key

NRNQIZOJBRNDOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br

Origin of Product

United States

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